molecular formula C21H21N3O3S B2539065 5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole CAS No. 1705781-37-8

5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole

Cat. No.: B2539065
CAS No.: 1705781-37-8
M. Wt: 395.48
InChI Key: XJAVBDDOSSIEEE-UHFFFAOYSA-N
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Description

5-[3-(benzenesulfonyl)-8-azabicyclo[321]octane-8-carbonyl]-1H-1,3-benzodiazole is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of this scaffold, which can be achieved through various stereoselective transformations . For instance, the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow chemistry and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole apart is its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its unique structure allows for specific interactions that are not possible with other similar compounds.

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21(14-6-9-19-20(10-14)23-13-22-19)24-15-7-8-16(24)12-18(11-15)28(26,27)17-4-2-1-3-5-17/h1-6,9-10,13,15-16,18H,7-8,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAVBDDOSSIEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)N=CN4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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